molecular formula C18H24BFN2O2 B1472638 1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1450642-70-2

1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1472638
CAS No.: 1450642-70-2
M. Wt: 330.2 g/mol
InChI Key: LTMATVYDEFXJNP-UHFFFAOYSA-N
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Description

1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative characterized by a 3-fluoro-benzyl group at the 1-position, methyl groups at the 3- and 5-positions of the pyrazole ring, and a pinacol boronate ester at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl frameworks . Structural verification of such compounds often employs single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (IR, NMR) .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BFN2O2/c1-12-16(19-23-17(3,4)18(5,6)24-19)13(2)22(21-12)11-14-8-7-9-15(20)10-14/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMATVYDEFXJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=CC(=CC=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601114688
Record name 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450642-70-2
Record name 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrazole Core Preparation and Methylation

  • Starting from 4-methyl-1H-pyrazole, methylation at the 3-position is achieved using methyl iodide in the presence of sodium hydride (NaH) as a base.
  • The reaction is performed in tetrahydrofuran (THF) at low temperature (0 °C) followed by room temperature stirring.
  • The by-product sodium iodide (NaI) is removed by filtration.
  • This step yields 3,5-dimethylpyrazole, a key intermediate for further functionalization.

Introduction of the 3-Fluoro-benzyl Group

  • The 1-position of the pyrazole ring is alkylated with 3-fluoro-benzyl halide (commonly bromide or chloride).
  • This nucleophilic substitution reaction is typically catalyzed or facilitated under basic conditions.
  • The reaction conditions must be controlled to avoid over-alkylation or side reactions.

Installation of the Boronic Ester (Dioxaborolane) Group

  • The boronic ester moiety is introduced at the 4-position of the pyrazole ring.
  • This is commonly achieved through palladium-catalyzed borylation reactions, such as Miyaura borylation, using bis(pinacolato)diboron as the boron source.
  • The reaction involves oxidative addition of the pyrazole precursor (often halogenated at the 4-position) to a Pd(0) catalyst, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.
  • Reaction conditions typically include an inert atmosphere, base (e.g., potassium acetate), and elevated temperatures.

Detailed Experimental Procedure (Representative Example)

Step Reagents and Conditions Yield and Notes
1. Methylation of 4-methyl-1H-pyrazole NaH (60% in mineral oil, 146 mmol) in THF (200 mL), 4-methyl-1H-pyrazole (122 mmol), methyl iodide (117 mmol), 0 °C to RT, overnight stirring Efficient deprotonation and methylation; NaI filtered off; crude product used directly in next step
2. Benzylation with 3-fluoro-benzyl halide Reaction of 3,5-dimethylpyrazole with 3-fluoro-benzyl bromide under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvent (e.g., DMF) Alkylation at N1 position; reaction monitored by TLC; purified by chromatography
3. Borylation at 4-position Pd-catalyzed Miyaura borylation using bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc base, dioxane solvent, 80-100 °C, inert atmosphere Formation of 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl) substituent; yields depend on catalyst loading and reaction time

Research Findings and Optimization Notes

  • The use of sodium hydride as a strong base in methylation ensures high conversion but requires careful handling due to reactivity.
  • Alkylation with fluorobenzyl halide benefits from polar aprotic solvents to enhance nucleophilicity and solubility.
  • Palladium-catalyzed borylation is sensitive to moisture and oxygen; rigorous inert atmosphere improves yield and purity.
  • The choice of ligand on palladium (e.g., dppf) affects catalytic efficiency.
  • Reaction times for borylation vary from several hours to overnight depending on scale and catalyst loading.
  • Purification is typically performed by column chromatography or recrystallization to isolate the boronic ester in high purity.

Data Summary Table

Parameter Value / Condition Comments
Molecular Formula C18H24BFN2O2 Confirmed by elemental analysis
Molecular Weight 330.2 g/mol Matches calculated value
Methylation Base NaH (60% in mineral oil) Effective for deprotonation
Methylation Solvent THF Anhydrous, inert atmosphere recommended
Alkylation Reagent 3-Fluoro-benzyl bromide High purity required
Alkylation Solvent DMF or similar Polar aprotic solvent preferred
Borylation Catalyst Pd(dppf)Cl2 Commonly used for Miyaura borylation
Borylation Base KOAc Mild base, facilitates transmetallation
Borylation Solvent Dioxane High boiling point solvent
Reaction Temperature (Borylation) 80-100 °C Optimized for catalyst activity
Yield Range Typically 60-85% overall Depends on scale and purification

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Cross-Coupling Products: Aryl or vinyl-substituted pyrazoles.

    Oxidation Products: Alcohols or phenols.

    Reduction Products: Benzyl alcohols or alkanes.

Scientific Research Applications

1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a bond with the electrophilic carbon of the aryl or vinyl halide. This process is facilitated by the palladium catalyst, which undergoes oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzyl/Pyrazole Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound : 1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole 3-Fluoro-benzyl; 3,5-dimethyl pyrazole C₁₉H₂₃BFN₂O₂ 347.21 Suzuki coupling precursor; discontinued
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 2,3-Difluoro-benzyl C₁₈H₂₃BF₂N₂O₂ 348.20 Enhanced metabolic stability; 95% purity
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 3,5-Difluoro-benzyl C₁₈H₂₁BF₂N₂O₂ 348.20 High lipophilicity; 98% purity
1-(3-Fluoro-4-methyl-benzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 3-Fluoro-4-methyl-benzyl; no pyrazole methyl groups C₁₇H₂₂BFN₂O₂ 316.18 Increased steric hindrance; 95% purity
1-(Difluoromethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole Difluoromethyl C₁₀H₁₅BF₂N₂O₂ 244.05 Compact structure; lower molecular weight
4-(Dioxaborolan-2-yl)-1-(1-(3-trifluoromethylphenyl)ethyl)-1H-pyrazole Trifluoromethylphenyl-ethyl C₁₈H₂₂BF₃N₂O₂ 366.19 Strong electron-withdrawing effects; Suzuki coupling

Key Comparative Insights:

Fluorination Patterns: Mono-fluoro (target compound) vs. di-fluoro () benzyl groups: Di-fluoro analogs exhibit higher metabolic stability and lipophilicity due to increased fluorine content, which enhances C-F bond strength and hydrophobic interactions .

Steric Effects :

  • The 3-fluoro-4-methyl-benzyl variant () demonstrates increased steric bulk, which may hinder boron’s accessibility in Suzuki reactions, reducing reaction efficiency .

Molecular Weight and Solubility :

  • The difluoromethyl analog () has a significantly lower molecular weight (244.05 vs. 347.21), improving aqueous solubility but limiting applicability in lipid-rich environments .

Structural Characterization :

  • SC-XRD and NMR () are standard for confirming regiochemistry and boronate ester integrity, critical for reproducibility in drug discovery .

Biological Activity

1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1450642-70-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrazole core substituted with a fluorobenzyl group and a dioxaborolane moiety. The presence of these functional groups is significant for its biological activity.

  • Molecular Formula : C18_{18}H24_{24}B F N2_{2}O2_{2}
  • Molecular Weight : 330.20 g/mol
  • CAS Number : 1450642-70-2

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds similar to this compound. For instance, the introduction of fluorine in the ortho position of the benzene ring has been shown to enhance antiproliferative activity against prostate cancer cell lines. This increase in activity can be attributed to improved lipophilicity and interaction with cellular targets.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxaborolane moiety plays a crucial role in modulating enzyme activity related to cancer progression.

Inhibition Studies

In vitro studies indicate that related compounds have shown promising results in inhibiting key enzymes involved in cancer cell proliferation:

CompoundTarget EnzymeIC50_{50} (nM)
3BoAAutotaxin13
PF-8380LPA Production2.8

These findings suggest that modifications to the structure of pyrazole derivatives can lead to significant changes in their biological activity.

Case Study 1: Prostate Cancer Treatment

A series of experiments were conducted to evaluate the efficacy of fluorinated pyrazole derivatives on LAPC-4 prostate cancer cells. The results indicated that compounds with fluorine substitutions exhibited enhanced antiproliferative effects compared to their non-fluorinated counterparts.

Case Study 2: Inflammation Models

In another study focusing on inflammatory diseases, boronic acid derivatives were evaluated for their ability to inhibit chemokine receptors CXCR1 and CXCR2. Compounds similar to this compound showed significant inhibition of calcium flux in human neutrophils:

CompoundIC50_{50} (μM)
SX-5170.038
Control>10

This demonstrates the potential for these compounds as therapeutic agents in managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging the boronic ester moiety. A common method involves coupling a pre-functionalized pyrazole precursor with a boronic acid pinacol ester under Suzuki-Miyaura conditions. For example, halogenated pyrazole intermediates (e.g., 4-bromo-1-(3-fluoro-benzyl)-3,5-dimethyl-1H-pyrazole) can react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(PPh₃)₄, K₂CO₃, and a solvent like dioxane/water (3:1) at 80–90°C for 12–24 hours . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >75% yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyl group at N1, methyl groups at C3/C5, and boronic ester at C4). ¹⁹F NMR verifies the fluorobenzyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₆BFN₂O₂) and isotopic patterns .
  • Infrared (IR) Spectroscopy : Peaks near 1340–1380 cm⁻¹ confirm B-O bond vibrations in the dioxaborolane ring .

Q. What are the stability considerations for handling and storing this compound?

The boronic ester is moisture-sensitive and prone to hydrolysis. Store under inert atmosphere (argon or nitrogen) at –20°C in sealed vials with desiccants. Avoid prolonged exposure to air or protic solvents. Stability tests via TLC or HPLC should be conducted monthly to monitor degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the boronic ester moiety in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the boronic ester. Key parameters include:

  • Boron Oxidation State : The sp²-hybridized boron atom’s electrophilicity facilitates transmetalation in Suzuki reactions.
  • Steric Effects : The tetramethyl dioxaborolane group reduces steric hindrance compared to bulkier esters, enhancing coupling efficiency.
    Benchmark computational results against experimental yields to refine reaction conditions .

Q. What strategies resolve contradictions in biological activity data for pyrazole-boronic ester derivatives?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from:

  • Solubility Issues : Use co-solvents (DMSO ≤1%) or surfactants (Tween-20) to improve aqueous solubility.
  • Off-Target Effects : Perform counter-screens against related enzymes (e.g., kinase panels) to confirm selectivity.
  • Metabolic Stability : Assess liver microsome stability to rule out rapid degradation in vitro .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

Systematic modifications include:

  • Fluorobenzyl Substitution : Compare 3-fluoro vs. 4-fluoro analogs to evaluate electronic effects on target binding.
  • Methyl Group Variations : Replace C3/C5 methyl groups with ethyl or cyclopropyl to probe steric tolerance.
  • Boronic Ester Alternatives : Test cyclic boronate esters (e.g., MIDA boronate) for improved pharmacokinetics .

Q. What advanced analytical techniques validate in vitro interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified proteins.
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., proteases) to identify binding motifs.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (5 mol%)
Solvent SystemDioxane/H₂O (3:1)
Temperature85°C
Reaction Time18 hours
Yield78–82%

Q. Table 2. Spectroscopic Data (Key Peaks)

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.25 (s, 6H, CH₃), 5.32 (s, 2H, CH₂)
¹⁹F NMRδ -107.33 (m, F)
HRMS (FAB)m/z 363.1170 [M+H]⁺

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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